Cas no 27722-10-7 (4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate 2-hydroxypropane-1,2,3-tricarboxylate (1:1))

4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate 2-hydroxypropane-1,2,3-tricarboxylate (1:1) structure
27722-10-7 structure
Product name:4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate 2-hydroxypropane-1,2,3-tricarboxylate (1:1)
CAS No:27722-10-7
MF:C21H27NO2.C6H8O7
MW:517.5681
CID:1432649
PubChem ID:214129

4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate 2-hydroxypropane-1,2,3-tricarboxylate (1:1) Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate 2-hydroxypropane-1,2,3-tricarboxylate (1:1)
    • 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate,2-hydroxypropane-1,2,3-tricarboxylic acid
    • 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate (1/1)
    • DTXSID10950421
    • 2,2-Diphenylpropionic acid 3-(dimethylamino)-1-methylpropyl ester citrate
    • 27722-10-7
    • Propionic acid, 2,2-diphenyl-, 3-(dimethylamino)-1-methylpropyl ester, citrate (1:1)
    • Inchi: InChI=1S/C21H27NO2.C6H8O7/c1-17(15-16-22(3)4)24-20(23)21(2,18-11-7-5-8-12-18)19-13-9-6-10-14-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,17H,15-16H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
    • InChI Key: SGNPLZGGQATNPD-UHFFFAOYSA-N
    • SMILES: CC(CCN(C)C)OC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Computed Properties

  • Exact Mass: 517.23125
  • Monoisotopic Mass: 517.23118169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 13
  • Complexity: 591
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 162Ų

Experimental Properties

  • PSA: 161.67

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